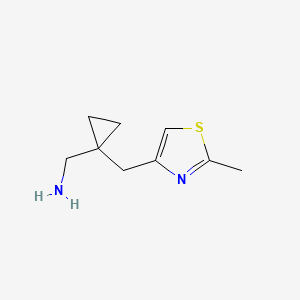
2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)aceticacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)aceticacidhydrochloride is a chemical compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . The reaction can be catalyzed by various acids, including hydrochloric acid, to yield the desired product.
Industrial Production Methods
In an industrial setting, the Biginelli reaction can be optimized for large-scale production by using a continuous flow reactor. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)aceticacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted dihydropyrimidinones .
Aplicaciones Científicas De Investigación
2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)aceticacidhydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)aceticacidhydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or proteins involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other dihydropyrimidinones, such as 6-oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carbonitrile and 2-ureido-4 [1H]-6-methyl-pyrimidinone .
Uniqueness
What sets 2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)aceticacidhydrochloride apart is its specific structure, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C12H11ClN2O3 |
|---|---|
Peso molecular |
266.68 g/mol |
Nombre IUPAC |
2-(6-oxo-4-phenylpyrimidin-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C12H10N2O3.ClH/c15-11-6-10(9-4-2-1-3-5-9)13-8-14(11)7-12(16)17;/h1-6,8H,7H2,(H,16,17);1H |
Clave InChI |
BWNDPRPEZIXPFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















